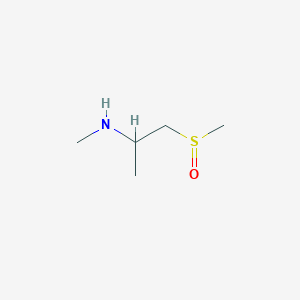

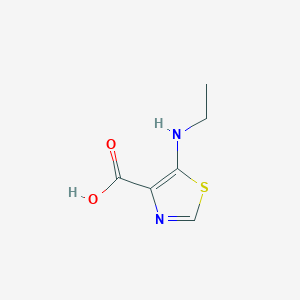

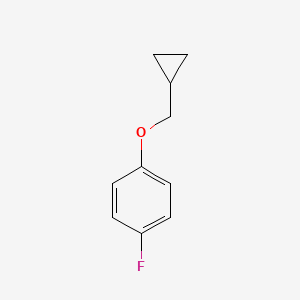

![molecular formula C12H10N6S B1375290 4-Amino-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carbothioamide CAS No. 1374509-52-0](/img/structure/B1375290.png)

4-Amino-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carbothioamide

Übersicht

Beschreibung

4-Amino-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carbothioamide is a chemical compound with the molecular formula C12H10N6S . It is a fused-ring heterocycle .

Molecular Structure Analysis

The molecular structure of 4-Amino-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carbothioamide is available in various databases . Theoretical calculations at the DFT/B3LYP/6-311++G (d,p) level were used for the characterization of electronic structures .Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Amino-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carbothioamide include a molecular weight of 270.31 . Other properties such as density, melting point, and boiling point are not explicitly mentioned .Wissenschaftliche Forschungsanwendungen

-

Pharmaceuticals and Biological Activity

- Field : Pharmaceutical Chemistry

- Application : Triazine derivatives, including 1,3,5-triazine, have been found to possess a wide spectrum of biological properties such as anti-cancer, antiviral, fungicidal, insecticidal, bactericidal, herbicidal, and antimicrobial . They also have applications as dyes, lubricants, and analytical reagents .

- Methods : The structure of these compounds is modified and new substituents are introduced to obtain compounds with broad inhibitory activity on processes such as proliferation . In some cases, s-triazine derivatives induce cell apoptosis .

- Results : From a new series of 1,3,5-triazine derivatives rich in morpholine moiety, one compound showed the highest cytotoxic activity against MDA-MB321 (breast cancer), MCF-7, HeLa, and HepG2 (human hepatocellular carcinoma) cells with IC50 values of 15.83 μM .

-

Heterogeneous Catalysis and Energy-Related Functions

- Field : Material Science

- Application : Triazine and tetrazine compounds have great practical applications such as heterogeneous catalysis, photocatalysis, separation and storage, and energy-related functions .

- Methods : The absence of weak bonds except for the aromatic group and the C=N linkages provides triazine and tetrazines rich nitrogen content, high chemical stability, and the amazing heteroatom effect (HAE) .

-

Antimicrobial Activity

-

Insensitive High-Energy Materials (IHEMs)

- Field : Material Science

- Application : Ring-fused heterocycles, including pyrazolotriazines, are a promising direction for insensitive high-energy materials (IHEMs) . A new fused energetic pyrazolotriazine, 4-amino-3,8-dinitropyrazolo[5,1-c][1,2,4]triazine (GD-1), was synthesized .

- Methods : The synthesis of GD-1 involved the construction of a pyrazolotriazine skeleton followed by nitration starting from the cheap and commercially available 5-aminopyrazole .

- Results : GD-1 has a high density (ρ = 1.83 g cm −3), good detonation performances (VD = 8895 m s −1, P = 35.4 GPa), good thermal stability (Tp = 306 °C) and low sensitivities (IS > 60 J, FS > 360 N) .

-

Antiviral and Antitumor Agents

- Field : Pharmaceutical Chemistry

- Application : Due to their structural similarities to nucleic bases, pyrazolo[5,1-c][1,2,4]triazines may act as metabolites and therefore they can be useful as antiviral and antitumor agents .

- Results : Pyrazolotriazines have indicated a remarkable cytotoxic activity against colon, breast, and lung carcinoma cells .

-

Anti-parasitic, Antimicrobial, Anticancer, and Antibiotic Activities

-

Bioorthogonal Applications

-

Cardiotonic and Anti-HIV Activities

-

Analgesic and Anti-protozoal Activities

Eigenschaften

IUPAC Name |

4-amino-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carbothioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N6S/c13-10-9(11(14)19)16-17-12-8(6-15-18(10)12)7-4-2-1-3-5-7/h1-6H,13H2,(H2,14,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYLWGFMJXQSBEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C3N=NC(=C(N3N=C2)N)C(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Amino-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carbothioamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

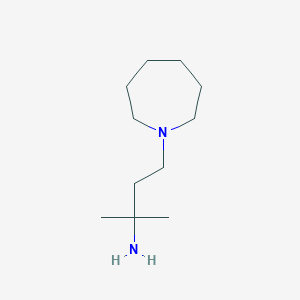

![3-(Butan-2-yl)-1-[(6-methylpyridin-3-yl)methyl]piperazine](/img/structure/B1375208.png)

![4-[(2-Aminobutyl)sulfanyl]-1,2-dimethylbenzene](/img/structure/B1375210.png)